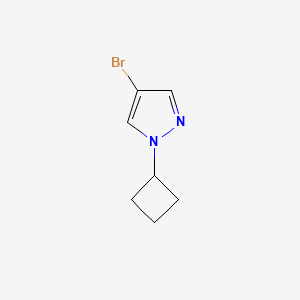

![molecular formula C6H4BrN3 B1376912 7-Bromo-1H-pirazolo[3,4-c]piridina CAS No. 957760-11-1](/img/structure/B1376912.png)

7-Bromo-1H-pirazolo[3,4-c]piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

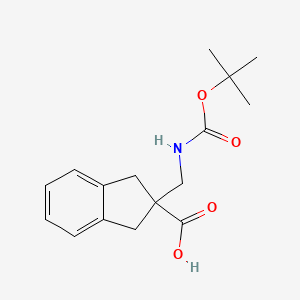

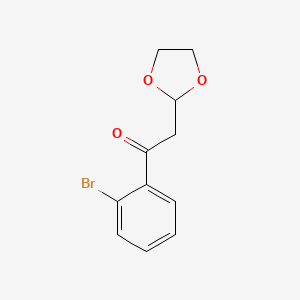

“7-Bromo-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound with a molecular weight of 198.02 . It is a member of the pyrazolopyridines family, which are bicyclic heterocyclic compounds .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of “7-Bromo-1H-pyrazolo[3,4-c]pyridine” is represented by the InChI code 1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) . It belongs to the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving “7-Bromo-1H-pyrazolo[3,4-c]pyridine” and its derivatives have been studied in various contexts . For instance, the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists have been described .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1H-pyrazolo[3,4-c]pyridine” are characterized by its molecular weight and InChI code . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Aplicaciones Científicas De Investigación

7-Bromo-1H-pirazolo[3,4-c]piridina: Un análisis completo de las aplicaciones de investigación científica

Síntesis de Compuestos Heterocíclicos: this compound se utiliza como material de partida para la síntesis de varios compuestos heterocíclicos. Estos compuestos son cruciales en el desarrollo de productos farmacéuticos debido a sus estructuras complejas y sus potenciales actividades biológicas .

Evaluación Biológica: Este compuesto ha sido evaluado por su actividad biológica, particularmente en el desarrollo de productos farmacéuticos con actividades antibacterianas, antivirales, antifúngicas y antitumorales selectivas .

Estudios de Acoplamiento Molecular: Los investigadores utilizan this compound en estudios de acoplamiento molecular para predecir cómo un compuesto interactuará con una proteína diana, lo cual es esencial en el diseño de fármacos .

Propiedades Farmacológicas: Los derivados de la pirazolo[3,4-c]piridina se han estudiado para una amplia gama de propiedades farmacológicas, incluyendo como parte de fármacos ansiolíticos y tratamientos para la hipertensión pulmonar .

Propiedades Fotofísicas: Las propiedades fotofísicas de los derivados del 1H-pirazolo-[3,4-c]piridina se estudian para comprender su comportamiento bajo diferentes condiciones de luz, lo cual se puede aplicar en ciencia de materiales y desarrollo de sensores .

Desarrollo de Métodos Sintéticos: Se están desarrollando nuevos métodos sintéticos para las pirazolopiridinas utilizando this compound como intermediario clave, lo cual ayuda a crear procesos químicos más eficientes y sostenibles .

Mecanismo De Acción

Target of Action

The primary target of 7-Bromo-1H-pyrazolo[3,4-c]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

7-Bromo-1H-pyrazolo[3,4-c]pyridine interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . 7-bromo-1h-pyrazolo[3,4-c]pyridine inhibits this process, thereby preventing the proliferation and differentiation of cells .

Biochemical Pathways

The biochemical pathways affected by 7-Bromo-1H-pyrazolo[3,4-c]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKA, 7-Bromo-1H-pyrazolo[3,4-c]pyridine disrupts these pathways, leading to a decrease in cell proliferation and differentiation .

Pharmacokinetics

One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9

Result of Action

The molecular and cellular effects of 7-Bromo-1H-pyrazolo[3,4-c]pyridine’s action include the inhibition of cell proliferation and differentiation . By inhibiting TRKA, it prevents the activation of downstream signal transduction pathways, leading to a decrease in cell proliferation and differentiation .

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-1H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZAHSRLUFTAFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743691 |

Source

|

| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957760-11-1 |

Source

|

| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1H-pyrazolo[3,4-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

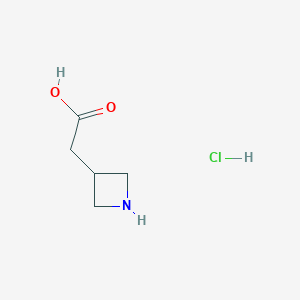

![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)

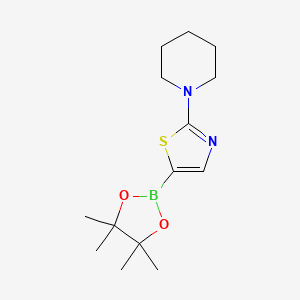

![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)